7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one
Description
Chemical Structure and Synthesis
The compound 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one (molecular formula: C₂₄H₂₁ClO₄, molecular weight: 404.85 g/mol) is a coumarin derivative featuring a chromen-2-one core substituted with a 4-chlorophenyl group, a methyl group at position 8, a propyl group at position 4, and a 2-oxoethoxy side chain at position 7 . Its synthesis typically involves nucleophilic substitution between 7-hydroxycoumarin precursors and phenacyl bromides under basic conditions (e.g., potassium carbonate) . Structural confirmation relies on NMR and mass spectrometry .
Properties
IUPAC Name |
7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO4/c1-3-4-15-11-20(24)26-21-13(2)19(10-9-17(15)21)25-12-18(23)14-5-7-16(22)8-6-14/h5-11H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATDYJWSCIHAIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenol, ethyl acetoacetate, and propyl bromide.
Formation of Intermediate: The initial step involves the reaction of 4-chlorophenol with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the chromen-2-one core structure.
Substitution: The chromen-2-one core is then subjected to substitution reactions with propyl bromide and oxoethoxy reagents to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxoethoxy Side Chain
The compound's 2-(4-chlorophenyl)-2-oxoethoxy group undergoes nucleophilic substitution under basic conditions. In Williamson ether synthesis, this group is introduced via reaction between 7-hydroxycoumarin derivatives and phenacyl bromides (e.g., 4-chlorophenacyl bromide) in acetone with K₂CO₃ (reflux, 6–24 h) .
Hydrolysis Reactions
The ester linkage in the oxoethoxy group is susceptible to hydrolysis:
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Acidic Hydrolysis : Cleavage of the ester bond using HCl/EtOH (1:1) at 60°C produces 7-hydroxy-8-methyl-4-propylcoumarin and 4-chlorophenylacetic acid .
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Basic Hydrolysis : NaOH/EtOH (2 M, reflux) yields the sodium salt of 4-chlorophenylacetic acid and the corresponding coumarin diol .
Kinetic Data :
| Condition | Rate Constant (k, h⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| 1 M HCl | 0.12 ± 0.02 | 45.3 |
| 2 M NaOH | 0.28 ± 0.03 | 38.7 |
Ring-Opening of the Coumarin Lactone
The 2H-chromen-2-one core undergoes reversible ring-opening in alkaline media (pH > 10) :
Reversibility :
Electrophilic Aromatic Substitution
The 4-chlorophenyl ring participates in electrophilic reactions, though the -Cl group directs incoming electrophiles to the meta position:
| Reaction | Reagents | Position | Product Isolated Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to -Cl | 58% |
| Sulfonation | SO₃/H₂SO₄, 50°C | Meta to -Cl | 63% |
Note: Para-substitution is sterically hindered by the oxoethoxy group .
Oxidation of the 4-Propyl Group
The propyl substituent at position 4 undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 4 h | 4-(Propanoic acid) derivative | 41% |
| CrO₃/H₂SO₄ | Acetone, 25°C, 2 h | 4-Propanal derivative | 68% |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the coumarin’s α-pyrone ring and alkenes :
| Alkene | Solvent | Cycloadduct Structure | Quantum Yield (Φ) |
|---|---|---|---|
| Ethylene | CH₃CN | Bicyclo[3.2.0]heptanone | 0.32 |
| Styrene | Toluene | Spirocyclic adduct | 0.19 |
Biological Activation via Hydrolysis
In pharmacological studies, the oxoethoxy group undergoes enzymatic hydrolysis (e.g., esterases), releasing 4-chlorophenylacetic acid and the active coumarin scaffold, which inhibits carbonic anhydrase IX/XII with Kᵢ = 2.5–3.0 µM .
Scientific Research Applications
Anticancer Activity
Research indicates that chromenone derivatives exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. Studies have shown that compounds similar to 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one can inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer cell survival .
Anti-inflammatory Effects
Chromone derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The presence of the chlorophenyl group in this compound may enhance its efficacy in reducing inflammation, making it a candidate for treating inflammatory diseases .
Antioxidant Properties
The antioxidant activity of chromenones is attributed to their ability to scavenge free radicals and reduce oxidative stress. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases, including neurodegenerative disorders .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several chromenone derivatives, including compounds structurally related to 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one. These derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
Case Study 2: Anti-inflammatory Activity
A research article in Phytotherapy Research explored the anti-inflammatory potential of chromenones in animal models of arthritis. The study found that these compounds significantly reduced inflammation markers and improved joint function, suggesting their potential as therapeutic agents for inflammatory conditions .
Mechanism of Action
The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain kinases involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
Structural and Functional Group Variations
The biological and chemical profiles of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Biological Activity
The compound 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one , also known by its CAS number 374758-67-5 , is a synthetic derivative of the chromone family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClO4 |
| Molecular Weight | 370.83 g/mol |
| Density | 1.247 g/cm³ |
| Boiling Point | 558.9 °C |
| LogP | 5.66 |
Antimicrobial Activity
Research indicates that compounds similar to 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one exhibit significant antimicrobial properties. In particular, studies have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compound's effectiveness appears to correlate with its structural features, particularly the presence of the chlorophenyl group, which enhances its interaction with bacterial cell membranes .
Antioxidant Activity
Chromone derivatives are known for their antioxidant properties. The presence of phenolic structures in 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one contributes to its ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The compound has shown promise in inhibiting inflammatory pathways. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain modulation . This suggests potential applications in treating conditions characterized by chronic inflammation.
Anticancer Properties
Preliminary studies indicate that 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one may possess anticancer activity. It has been evaluated against various cancer cell lines, showing cytotoxic effects that warrant further investigation. The mechanism may involve apoptosis induction and cell cycle arrest, although detailed mechanistic studies are still required to elucidate these pathways fully .
Case Studies
- Antibacterial Screening : A study conducted on synthesized chromone derivatives reported that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggested that modifications in the chromone structure could enhance antibacterial potency .
- Antioxidant Evaluation : In a comparative study, the antioxidant capacity of various chromones was assessed using DPPH and ABTS assays. The results indicated that 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one displayed superior radical scavenging activity compared to standard antioxidants like ascorbic acid .
- Inhibition of COX Enzymes : A study highlighted the inhibition of COX-1 and COX-2 by chromone derivatives, suggesting their potential as anti-inflammatory agents. The inhibition rates were comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs), indicating a promising therapeutic profile .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of hydroxylated chromenone precursors with 2-(4-chlorophenyl)-2-oxoethyl halides under basic conditions (e.g., K₂CO₃ in acetone or DMF) is a common approach. Monitoring reaction progress via TLC and optimizing reaction time (typically 6–12 hours) are critical to avoid side products like over-alkylation or hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>70%) and purity (>95%).
Q. How should initial structural characterization be performed for this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., singlet for chromenone C=O protons, doublets for aromatic substituents) .
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy.
- XRD : For crystalline samples, collect single-crystal data using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .
Q. What solvent systems are optimal for crystallization?
- Methodological Answer : Slow evaporation from ethyl acetate/hexane (1:3) or methanol/water (4:1) mixtures often yields suitable crystals. For hygroscopic intermediates, use anhydrous toluene with controlled cooling (2–5°C/hour) .
Advanced Research Questions
Q. How can contradictions between NMR and XRD data be resolved during structural validation?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism) or crystallographic disorder.
- Compare XRD-derived torsion angles with NMR NOESY/ROESY data to identify conformational flexibility .
- Use Mercury CSD 2.0 to visualize packing effects (e.g., π-π stacking) that stabilize specific conformations in the solid state .
- Re-refine XRD data with SHELXL using restraints for disordered moieties .
Q. What strategies mitigate impurities in final synthetic batches?
- Methodological Answer :
- HPLC-MS : Identify impurities (e.g., dechlorinated byproducts) using C18 columns (acetonitrile/water gradient) .
- Recrystallization : Use mixed solvents (e.g., dichloromethane/petroleum ether) to remove polar impurities.
- Reference Standards : Compare retention times with EP/PharmEur-certified impurities (e.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone) .
Q. How to optimize SHELXL refinement parameters for high-Z′ or twinned crystals?
- Methodological Answer :
- For high-Z′ structures, use PART instructions to model disorder and apply ISOR/SADI restraints to thermal parameters .
- For twinning, input HKLF 5 format data and refine twin laws (e.g., -h, -k, -l) via BASF/TWIN commands. Validate with Rint < 5% .
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodological Answer :
- Cytotoxicity : MTT assay (IC₅₀ determination) using HeLa or MCF-7 cell lines (72-hour exposure, λ = 570 nm) .
- Enzyme Inhibition : α-Glucosidase inhibition assays (pH 6.8, p-nitrophenyl-α-D-glucopyranoside substrate) with acarbose as a positive control .
Data Analysis and Optimization
Q. How to address low R-factor convergence in XRD refinement?
- Methodological Answer :
- Check for missed symmetry (PLATON ADDSYM) or incorrect space group assignment.
- Apply extinction correction (EXTI) for high-intensity reflections .
- Use WinGX to validate hydrogen bonding networks and intermolecular contacts .
Q. What statistical methods validate reproducibility in synthetic yields?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
